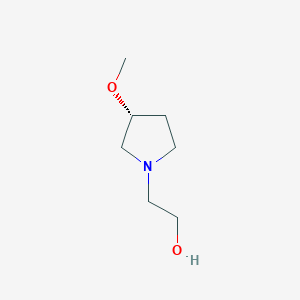

(R)-2-(3-Methoxypyrrolidin-1-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

2-[(3R)-3-methoxypyrrolidin-1-yl]ethanol |

InChI |

InChI=1S/C7H15NO2/c1-10-7-2-3-8(6-7)4-5-9/h7,9H,2-6H2,1H3/t7-/m1/s1 |

InChI Key |

KECYLCNFKHGWCG-SSDOTTSWSA-N |

Isomeric SMILES |

CO[C@@H]1CCN(C1)CCO |

Canonical SMILES |

COC1CCN(C1)CCO |

Origin of Product |

United States |

Contextualization of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral amino alcohols are a privileged class of compounds extensively utilized in asymmetric synthesis. Their value stems from their bifunctional nature, possessing both a hydroxyl and an amino group, which can coordinate to metal centers to form stable chelate complexes. This coordination creates a well-defined, rigid chiral environment around the metal, enabling high levels of stereocontrol in a variety of chemical transformations. nih.govrsc.org These compounds can act as chiral auxiliaries, temporarily incorporated into a substrate to direct a stereoselective reaction, or as chiral ligands for metal-catalyzed processes. nih.gov

The synthesis of enantiomerically pure 1,2-amino alcohols has been a significant focus, as these structures are prevalent in many pharmaceutical molecules and natural products. nih.gov Their application spans a wide array of synthetic transformations, including asymmetric reductions, alkylations, and aldol (B89426) reactions. nih.govrsc.org For instance, chiral β-amino alcohols have been shown to be effective catalysts for the enantioselective addition of diethylzinc (B1219324) to aldehydes, producing optically active secondary alcohols with high enantioselectivity. rsc.org The development of new synthetic methods, including biocatalytic and metal-catalyzed approaches, continues to expand the toolkit available to chemists for accessing these valuable building blocks.

Historical Trajectory of Pyrrolidine Based Chiral Auxiliaries and Ligands

The use of pyrrolidine (B122466) derivatives as chiral controllers in asymmetric synthesis has a rich history, originating with the use of the naturally occurring amino acid, proline. In the early 1970s, proline was discovered to catalyze asymmetric intramolecular aldol (B89426) reactions, a finding that laid the groundwork for the field of organocatalysis. This was followed by seminal reports in 2000 demonstrating proline's ability to catalyze intermolecular aldol reactions with significant enantioselectivities.

Following these pioneering discoveries, the simple pyrrolidine scaffold of proline was extensively modified to optimize catalytic efficiency and selectivity. This led to the development of a vast library of proline-related and, more broadly, pyrrolidine-based organocatalysts. A significant advancement was the creation of prolinol-related catalysts, such as diarylprolinol silyl (B83357) ethers, which have proven highly effective in a range of asymmetric transformations. The pyrrolidine ring is a common structural motif in many successful chiral ligands and auxiliaries because its five-membered ring structure provides a conformationally constrained and predictable chiral environment. The development of synthetic strategies to access substituted chiral pyrrolidines has been a major focus, as this allows for the fine-tuning of steric and electronic properties to suit specific reactions.

Rationale for Investigating R 2 3 Methoxypyrrolidin 1 Yl Ethanol in Academic Research

Enantioselective Synthesis Strategies for this compound

The core challenge in synthesizing the target molecule lies in the stereocontrolled formation of the (R)-configured pyrrolidine core. Several major strategies are employed to achieve this, including the use of chiral catalysts, starting from naturally available chiral molecules, stereoselectively reducing prochiral precursors, or separating a racemic mixture.

Asymmetric Catalysis Approaches to the Pyrrolidine Core

Asymmetric catalysis offers an efficient route to chiral pyrrolidines by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A key strategy involves the asymmetric hydrogenation of a prochiral precursor, such as a β-keto amide, to establish the desired stereocenter. For instance, a highly stereoselective synthesis can be achieved through the catalytic asymmetric hydrogenation of a β-hydroxy amide precursor using a chiral ruthenium(II) complex. acs.org

One notable transformation involves using a chiral DM-SEGPHOS-Ru(II) complex, which can afford a chiral β-hydroxy amide intermediate in high yield and stereoselectivity (de 98%, ee >99%) after recrystallization. acs.org This hydroxy amide can then undergo further chemical transformations, including cyclization, to form the chiral pyrrolidine ring system that serves as a scaffold for the final product.

Chiral Pool Synthesis Utilizing Naturally Occurring Precursors

The chiral pool approach leverages inexpensive, enantiopure feedstock chemicals provided by nature, such as amino acids or hydroxy acids, as starting materials. nih.govmdpi.comnih.gov For the synthesis of the (R)-pyrrolidine core, naturally occurring compounds like L-glutamic acid and L-malic acid are common precursors. google.com

A well-documented route begins with L-glutamic acid, which is converted to chiral 4-amino-2-hydroxybutyric acid. google.com This intermediate can then be cyclized to form (R)-4-hydroxy-pyrrolidin-2-one, a key lactam precursor. Subsequent reduction of the lactam and amide functionalities yields (R)-3-hydroxypyrrolidine. This chiral alcohol is a direct precursor to the target molecule's core structure. The hydroxyl group can be methylated to give (R)-3-methoxypyrrolidine, which is then functionalized at the nitrogen atom to yield the final product.

| Step | Starting Material | Key Intermediate | Reagents/Conditions | Outcome |

| 1 | L-Glutamic Acid | (R)-4-Amino-2-hydroxybutyric acid | Known multi-step process | Formation of the amino acid precursor. |

| 2 | (R)-4-Amino-2-hydroxybutyric acid | (R)-4-Hydroxy-pyrrolidin-2-one | Cyclization | Formation of the chiral lactam. |

| 3 | (R)-4-Hydroxy-pyrrolidin-2-one | (R)-3-Hydroxypyrrolidine | Strong reducing agent (e.g., LiAlH₄) | Reduction to the chiral pyrrolidine alcohol. |

| 4 | (R)-3-Hydroxypyrrolidine | (R)-3-Methoxypyrrolidine | Methylating agent (e.g., NaH, CH₃I) | O-methylation of the hydroxyl group. |

This table provides a generalized pathway from a chiral pool precursor to a key intermediate.

Stereoselective Reduction Methods for Carbonyl Precursors

This strategy involves the reduction of a prochiral carbonyl group on a pyrrolidine ring precursor to create the desired stereocenter. The substrate is typically a 3-oxopyrrolidine derivative. The stereochemical outcome is controlled by the choice of reducing agent and the directing effects of substituents on the pyrrolidine ring.

For example, the heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems can be used to produce functionalized pyrrolidines with excellent diastereoselectivity. nih.gov The initial reduction can create a stereocenter that directs the subsequent hydrogenation steps. More specifically, the stereoselective reduction of pyrrolidinone-fused cyclohexenones has been demonstrated as a versatile method for creating chiral bicyclic intermediates. bris.ac.uk A key transformation that aligns with this approach is the catalytic asymmetric reduction of a β-keto amide, which proceeds with high stereoselectivity to establish a hydroxyl group that can be part of a pyrrolidine precursor. acs.org

Resolution Techniques for Racemic Mixtures

When an enantioselective synthesis is not employed, the pyrrolidine core can be synthesized as a racemic mixture (a 50:50 mixture of both enantiomers). libretexts.org This mixture must then be separated in a process called resolution. libretexts.org The most common method for resolving racemic amines is chemical resolution. slideshare.net

This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, often referred to as a resolving agent. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomeric salts. slideshare.net Unlike enantiomers, diastereomers have different physical properties, such as solubility. libretexts.org This difference allows for their separation by methods like fractional crystallization. youtube.com After separation, the desired diastereomeric salt is treated with a base to liberate the pure enantiomer of the amine.

| Resolving Agent Type | Examples | Application |

| Chiral Acids | (+)-Tartaric acid, (-)-Malic acid, (-)-Mandelic acid | Used for the resolution of racemic bases like 3-methoxypyrrolidine (B1366375). libretexts.org |

The process for resolving racemic 3-methoxypyrrolidine would involve:

Reaction of racemic 3-methoxypyrrolidine with an enantiopure chiral acid (e.g., (R,R)-tartaric acid) in a suitable solvent.

Formation of two diastereomeric salts: ((R)-3-methoxypyrrolidinium (R,R)-tartrate) and ((S)-3-methoxypyrrolidinium (R,R)-tartrate).

Selective crystallization of the less soluble diastereomeric salt.

Separation of the crystals by filtration.

Treatment of the isolated salt with a base to regenerate the enantiomerically pure (R)-3-methoxypyrrolidine.

Multistep Reaction Sequences for Derivatization Precursors

Once the chiral (R)-3-methoxypyrrolidine core is obtained, the final step is the introduction of the 2-hydroxyethyl group onto the nitrogen atom. This involves the regioselective functionalization of the secondary amine of the pyrrolidine ring.

Regioselective Functionalization of Pyrrolidine Rings

The functionalization of the pyrrolidine ring in this context refers to the N-alkylation of the chiral (R)-3-methoxypyrrolidine intermediate. The secondary amine of the pyrrolidine is a nucleophile and will readily react with suitable electrophiles. This reaction is highly regioselective for the nitrogen atom due to its high nucleophilicity compared to the methoxy (B1213986) ether oxygen.

To synthesize this compound, (R)-3-methoxypyrrolidine is typically reacted with a two-carbon electrophile that contains or can be converted to a hydroxyl group. Common reagents for this N-alkylation include:

Ethylene (B1197577) oxide: A highly efficient reagent that reacts via ring-opening to directly install the 2-hydroxyethyl group.

2-Bromoethanol (B42945) or 2-Chloroethanol (B45725): These reagents introduce the 2-hydroxyethyl group via nucleophilic substitution. A weak base is often added to scavenge the hydrohalic acid byproduct.

Bromoethyl acetate (B1210297): This reagent adds an ethyl acetate group, which is then hydrolyzed in a subsequent step to reveal the hydroxyl group.

The general reaction is a standard nucleophilic substitution or ring-opening, where the pyrrolidine nitrogen attacks the electrophilic carbon of the alkylating agent, leading to the formation of the final product with high efficiency.

Controlled Introduction of Methoxy and Hydroxyethyl (B10761427) Moieties

The synthesis of this compound is predicated on a synthetic strategy that introduces the methoxy and hydroxyethyl groups in a controlled and sequential manner, while preserving the stereochemical integrity of the chiral center. The most common approach begins with a commercially available chiral precursor, (R)-3-methoxypyrrolidine hydrochloride.

The synthetic sequence can be broken down into two primary transformations:

Preparation of the Free Base: The starting material, (R)-3-methoxypyrrolidine hydrochloride, is a salt. To render the nitrogen atom nucleophilic for the subsequent alkylation step, the free base, (R)-3-methoxypyrrolidine, must be liberated. This is typically achieved through a standard acid-base workup. The hydrochloride salt is dissolved in an aqueous medium and treated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to neutralize the hydrochloric acid. The resulting free amine can then be extracted into an organic solvent like dichloromethane (B109758) or ethyl acetate and isolated by evaporation of the solvent.

N-Alkylation to Introduce the Hydroxyethyl Moiety: With the nucleophilic (R)-3-methoxypyrrolidine in hand, the 2-hydroxyethyl group is introduced at the nitrogen atom via an N-alkylation reaction. There are two primary electrophilic reagents that can be employed for this transformation:

2-Haloethanols: Reagents such as 2-bromoethanol or 2-chloroethanol are commonly used. The reaction proceeds via a nucleophilic substitution, where the pyrrolidine nitrogen attacks the carbon atom bearing the halogen, displacing the halide ion. This reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine (B128534), to neutralize the hydrohalic acid that is formed as a byproduct.

Ethylene Oxide: A more atom-economical approach involves the use of ethylene oxide. In this case, the pyrrolidine nitrogen attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the direct formation of the N-hydroxyethyl group. This reaction is often performed in a protic solvent, such as methanol (B129727) or ethanol (B145695), which can facilitate the ring-opening.

The stereochemistry at the C3 position of the pyrrolidine ring, being remote from the site of reaction (the nitrogen atom), is preserved throughout this sequence. The methoxy group is already in place in the starting material, and the hydroxyethyl group is introduced in the final step, thus achieving a controlled introduction of both functional moieties.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of the synthesis of this compound, particularly the N-alkylation step, is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and purity of the final product while minimizing side reactions, such as the formation of quaternary ammonium (B1175870) salts.

Key parameters that are typically optimized include the choice of solvent, base, reaction temperature, and stoichiometry of the reactants. A systematic approach to optimization might involve a screening of various conditions, as illustrated in the hypothetical data table below, which focuses on the N-alkylation of (R)-3-methoxypyrrolidine with 2-bromoethanol.

Table 1: Optimization of the N-Alkylation of (R)-3-Methoxypyrrolidine with 2-Bromoethanol

| Entry | Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetonitrile | K₂CO₃ (1.5) | 60 | 12 | 75 |

| 2 | DMF | K₂CO₃ (1.5) | 60 | 12 | 82 |

| 3 | Acetonitrile | Et₃N (1.5) | 60 | 12 | 65 |

| 4 | DMF | K₂CO₃ (1.5) | 80 | 8 | 88 |

| 5 | DMF | K₂CO₃ (2.0) | 80 | 8 | 91 |

| 6 | DMF | K₂CO₃ (1.5) | Room Temp. | 24 | 45 |

Solvent Effect: Aprotic polar solvents like dimethylformamide (DMF) appear to be more effective than acetonitrile, likely due to their ability to better solvate the transition state and reactants, leading to higher yields (Entry 2 vs. 1).

Base Selection: An inorganic base like potassium carbonate (K₂CO₃) is shown to be superior to an organic base like triethylamine (Et₃N), which may be due to its heterogeneity, which can sometimes reduce the rate of undesired side reactions (Entry 1 vs. 3).

Temperature Influence: Increasing the reaction temperature generally leads to a significant increase in the reaction rate and yield (Entry 4 vs. 6). The optimal temperature provides a balance between a reasonable reaction time and the prevention of thermal decomposition or side product formation.

Stoichiometry: Using a slight excess of the base can be beneficial in ensuring the complete neutralization of the acid byproduct and driving the reaction to completion, resulting in a higher yield (Entry 5 vs. 4).

An exploration of the chemical reactivity of the chiral building block, this compound, reveals a versatile reactivity profile governed by its three principal functional groups: a secondary alcohol, a tertiary amine within the pyrrolidine ring, and a methoxy ether. These sites allow for a wide range of chemical transformations, making the molecule a valuable intermediate in synthetic chemistry. The reactivity at each of these sites can be selectively addressed to generate a diverse library of derivatives.

R 2 3 Methoxypyrrolidin 1 Yl Ethanol As a Chiral Auxiliary, Ligand, or Catalyst Precursor

Applications as a Chiral Auxiliary in Asymmetric Inductions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary is removed after the desired stereocenter has been created. wikipedia.org

Diastereoselective Reactions Mediated by (R)-2-(3-Methoxypyrrolidin-1-yl)ethanol

There is no specific information in the reviewed literature on diastereoselective reactions directly mediated by this compound as a chiral auxiliary.

In principle, this amino alcohol could be acylated by a prochiral carboxylic acid derivative. The resulting amide would have the substrate covalently bonded to the chiral auxiliary. The stereocenter and the methoxy (B1213986) group on the pyrrolidine (B122466) ring would then create a chiral environment, forcing subsequent reactions, such as enolate alkylation or aldol (B89426) additions, to proceed with diastereoselectivity. The stereochemical outcome would be dictated by the preferred conformation of the amide enolate, which would be influenced by the steric and electronic properties of the 3-methoxy-pyrrolidine ring.

Auxiliary Cleavage and Product Release Methodologies

Specific cleavage methods for an auxiliary based on this compound have not been documented.

Generally, the removal of an amide-based chiral auxiliary is a critical step. wikipedia.org Methodologies are chosen to cleave the amide bond without racemizing the newly formed stereocenter or affecting other functional groups in the product. Common methods for cleaving robust amide-based auxiliaries include:

Basic Hydrolysis: Using strong bases like sodium hydroxide (B78521) or lithium hydroxide, often with co-solvents and elevated temperatures.

Acidic Hydrolysis: Employing strong acids such as hydrochloric acid or sulfuric acid.

Reductive Cleavage: Using reducing agents like lithium aluminum hydride to convert the amide into an alcohol.

Nucleophilic Cleavage: Employing nucleophiles like basic hydrogen peroxide or organometallic reagents.

The choice of method depends on the stability of the desired product. After cleavage, the chiral auxiliary can often be recovered and reused. wikipedia.org

Development of Ligands for Asymmetric Catalysis

Chiral amino alcohols are a well-established class of precursors for ligands in asymmetric catalysis. They can coordinate to transition metals through both the nitrogen and oxygen atoms, forming a stable chelate ring that creates a defined chiral environment around the metal center.

Coordination Chemistry of this compound with Transition Metals

No specific studies on the coordination chemistry of this compound with transition metals were found.

Generally, the nitrogen of the pyrrolidine and the oxygen of the ethanol (B145695) group could act as a bidentate ligand, coordinating to a variety of transition metals such as copper, rhodium, iridium, palladium, and zinc. The methoxy group at the C3 position of the pyrrolidine ring would likely influence the electronic properties and conformational rigidity of the resulting metal complex, which in turn would affect its catalytic activity and selectivity.

Ligand Design and Synthesis for Enantioselective Transformations

While chiral N-(β-hydroxyethyl)pyrrolidine derivatives have been synthesized and used as ligands, specific ligand design and synthesis originating from this compound are not described in the literature. rsc.org

Hypothetically, this compound could be used directly as a ligand or serve as a scaffold for more complex ligand structures. For instance, the hydroxyl group could be functionalized to introduce phosphine or other coordinating moieties, creating multidentate ligands. The design would aim to create a well-defined chiral pocket around the metal's active site to maximize enantioselectivity in reactions like asymmetric hydrogenation, allylic alkylation, or conjugate addition.

In Situ Generation of Catalytic Species

The in situ generation of catalysts involves mixing a metal precursor and a ligand in the reaction vessel without prior isolation of the metal-ligand complex. This approach is common for screening libraries of ligands and for catalysts that may be unstable to isolation.

This compound would be a suitable candidate for the in situ generation of catalysts due to its amino alcohol structure. By simply adding it to a solution containing a metal salt (e.g., [Rh(COD)2]BF4, Cu(OTf)2, or Zn(OTf)2), a catalytically active species could be formed directly in the reaction mixture. This strategy is frequently employed in the development of new asymmetric catalytic reactions.

Insufficient Information Available for "this compound" in Organocatalysis

Despite a comprehensive search of scientific literature and chemical databases, there is a notable lack of specific research detailing the use of "this compound" as a chiral auxiliary, ligand, or catalyst precursor in the field of organocatalysis. While the broader class of chiral pyrrolidine derivatives is well-established for its utility in asymmetric synthesis, specific applications and detailed research findings for this particular compound in the requested contexts could not be identified.

The investigation sought to uncover its role as a precursor, particularly in the development of proline-type organocatalysts and alternative organocatalytic motifs. However, the search did not yield any specific derivatization methods, reaction schemes, or performance data for catalysts derived from "this compound."

Consequently, the requested article, which was to be structured around the specific precursor role of this compound in organocatalysis, cannot be generated at this time due to the absence of foundational research data in the public domain. The exploration of the broader "(R)-3-methoxypyrrolidine" scaffold also did not provide the necessary specific information to fulfill the detailed requirements of the proposed article structure.

Further research and publication in the field of organocatalysis may, in the future, shed light on the potential applications of "this compound."

Advanced Synthetic Applications of R 2 3 Methoxypyrrolidin 1 Yl Ethanol As a Building Block

Construction of Complex Heterocyclic Systems

The synthesis of complex heterocyclic frameworks is a cornerstone of medicinal and materials chemistry. The structure of (R)-2-(3-Methoxypyrrolidin-1-yl)ethanol, featuring a chiral pyrrolidine (B122466) ring and a primary alcohol, suggests its potential as a scaffold for constructing more elaborate heterocyclic systems.

Annulation Reactions Incorporating the Pyrrolidine Skeleton

Annulation reactions, which involve the formation of a new ring onto an existing structure, are a powerful tool for building polycyclic molecules. In principle, the nitrogen atom and the C2-side chain of this compound could participate in various annulation strategies to yield fused or bridged bicyclic systems containing the pyrrolidine motif. Despite the theoretical potential, a diligent search of the scientific literature did not yield any specific examples of annulation reactions utilizing this compound to construct such complex heterocyclic systems.

Ring Expansion and Contraction Methodologies

Methodologies involving the expansion or contraction of the pyrrolidine ring in derivatives of this compound would offer pathways to other valuable nitrogen-containing heterocycles, such as piperidines or azetidines, while potentially retaining the stereochemical information from the starting material. Such transformations are valuable for accessing a diversity of chemical structures. However, there is no available research that specifically documents the use of this compound or its derivatives in ring expansion or contraction studies.

Stereodivergent Synthesis Utilizing this compound Derivatives

Stereodivergent synthesis allows for the selective preparation of any stereoisomer of a product from a common starting material, which is of high importance in drug discovery and development. The chiral nature of this compound makes it a candidate for substrate-controlled stereodivergent approaches. By modifying the existing stereocenters or by using the inherent chirality to influence the formation of new ones, it is theoretically possible to access a range of diastereomers. Nevertheless, specific studies demonstrating the application of this compound derivatives in stereodivergent synthetic strategies have not been reported in the peer-reviewed literature.

Intermediacy in the Total Synthesis of Natural Products (Focus on Synthetic Strategy, Not Product Activity)

Chiral pool synthesis, which utilizes readily available chiral molecules as starting materials, is a common strategy in the total synthesis of natural products. The stereochemically defined pyrrolidine core of this compound makes it an attractive starting point for the synthesis of natural products containing a similar structural motif. An analysis of its role as an intermediate would focus on how its structure is incorporated and transformed to achieve the final target molecule. A thorough literature search, however, did not uncover any reported total syntheses of natural products where this compound was employed as a key intermediate or building block.

Mechanistic Investigations of Reactions Involving R 2 3 Methoxypyrrolidin 1 Yl Ethanol

Stereochemical Pathways in Asymmetric Transformations

The primary role of a chiral catalyst or ligand like (R)-2-(3-Methoxypyrrolidin-1-yl)ethanol in asymmetric transformations is to create a chiral environment that dictates the stereochemical outcome of the reaction. The stereochemical pathway is determined by the mode of activation of the substrates and the facial selectivity imposed by the catalyst's three-dimensional structure.

For This compound , two principal modes of activation are plausible, depending on the nature of the reactants.

Enamine Catalysis: In reactions with carbonyl compounds (aldehydes and ketones), the secondary amine of the pyrrolidine (B122466) ring can react to form a nucleophilic enamine intermediate. The chirality of the pyrrolidine ring, along with the influence of the methoxy (B1213986) and hydroxyethyl (B10761427) substituents, would lead to a preferred conformation of the enamine, sterically shielding one face. The incoming electrophile would then preferentially attack the less hindered face, leading to a specific stereoisomer of the product. This mechanism is central to many proline-catalyzed reactions. longdom.org

Iminium Ion Catalysis: For α,β-unsaturated carbonyls, the catalyst can form a chiral iminium ion, which lowers the LUMO of the substrate, activating it for nucleophilic attack. The steric bulk of the catalyst would again direct the incoming nucleophile to one face of the molecule, controlling the stereochemistry of the addition.

Bifunctional Catalysis: The hydroxyl group of the ethanol (B145695) substituent can play a crucial role in orienting the substrate through hydrogen bonding. This creates a more rigid and defined transition state, enhancing stereoselectivity. This bifunctional activation, where the amine forms an enamine/iminium ion and the hydroxyl group interacts with the electrophile/nucleophile, is a common strategy in high-performance organocatalysis. nih.gov

The stereochemical outcome would be highly dependent on the specific reaction. For instance, in a hypothetical Michael addition of a ketone to a nitroolefin catalyzed by This compound , the pyrrolidine would form an enamine with the ketone. The (R)-configuration of the pyrrolidine and the positioning of its substituents would favor one specific enamine geometry, which in turn would preferentially attack one of the enantiotopic faces of the nitroolefin. The hydroxyl group could further stabilize the transition state by hydrogen bonding with the nitro group of the electrophile.

Transition State Analysis in Catalytic Cycles

The transition state geometry is the critical determinant of stereoselectivity. For reactions involving This compound , any proposed transition state model must account for the interplay of steric and electronic effects of its structural features.

Drawing parallels from proline and its derivatives, a plausible catalytic cycle for an aldol (B89426) reaction, for example, would involve:

Formation of an enamine between the catalyst and a donor ketone.

The enamine attacks the acceptor aldehyde.

Hydrolysis of the resulting iminium ion to release the product and regenerate the catalyst.

The key to stereoselectivity lies in the transition state of the C-C bond-forming step. A widely accepted model for proline-catalyzed aldol reactions involves a chair-like transition state, where the stereochemistry is controlled by minimizing steric interactions. For This compound , the transition state would be influenced by:

The puckering of the five-membered pyrrolidine ring.

The orientation of the 3-methoxy group, which could exert both steric and electronic effects.

The hydroxyethyl group at the 1-position, which can participate in hydrogen bonding to create a more rigid, bicyclic-like transition state structure.

Computational modeling using Density Functional Theory (DFT) is a powerful tool for analyzing such transition states. researchgate.net For a hypothetical reaction, DFT calculations could be employed to model the energies of competing diastereomeric transition states, thereby predicting the major stereoisomer formed.

Table 1: Hypothetical Transition State Analysis for a Michael Addition

| Transition State | Key Non-covalent Interaction | Relative Energy (kcal/mol) | Predicted Major Diastereomer |

| TS-A (Re-face attack) | H-bond between catalyst -OH and nitro group | 0.0 | syn |

| TS-B (Si-face attack) | Steric clash with methoxy group | +2.5 | anti |

This table represents a hypothetical scenario based on general principles of organocatalysis and is not derived from experimental data for the specific compound.

Reaction Kinetics and Energy Profiling

A typical kinetic study would involve monitoring the reaction progress over time under various conditions. Methodologies like Reaction Progress Kinetic Analysis (RPKA) can be used to elucidate complex kinetic profiles. rsc.org

Table 2: Hypothetical Kinetic Data for an Aldol Reaction

| Parameter | Value |

| Reaction Order in Catalyst | 1 |

| Reaction Order in Aldehyde | 1 |

| Reaction Order in Ketone | 0 (at high concentrations) |

| Activation Energy (Ea) | 15 kcal/mol |

This table presents hypothetical kinetic data to illustrate the type of information obtained from such studies and is not based on actual measurements for the specific compound.

Spectroscopic Probing of Intermediate Species

Direct observation of catalytic intermediates is a powerful method for validating proposed mechanisms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to detect and characterize transient species in a catalytic cycle.

In Situ NMR Spectroscopy: By running a reaction inside an NMR spectrometer, it may be possible to observe the formation and consumption of key intermediates. For example, the formation of an enamine or iminium ion from This compound would lead to characteristic shifts in the 1H and 13C NMR spectra. The appearance of new signals corresponding to the C=C bond of the enamine or the C=N+ bond of the iminium ion would provide direct evidence for their existence. rsc.org

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is another valuable tool for detecting catalytic intermediates. It can be used to identify the mass-to-charge ratio of species in solution, including catalyst-substrate adducts.

While challenging due to the low concentration and short lifetime of many catalytic intermediates, these spectroscopic methods, often in combination with isotopic labeling, can provide invaluable data for constructing a detailed mechanistic picture. For This compound , such studies would be essential to move from a hypothetical mechanistic framework to a validated one.

Computational and Theoretical Studies of R 2 3 Methoxypyrrolidin 1 Yl Ethanol

Conformation Analysis and Stereoelectronic Effects

The biological activity and chemical reactivity of (R)-2-(3-Methoxypyrrolidin-1-yl)ethanol are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of the atoms in the molecule (conformers) and to determine their relative energies.

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be used to perform a potential energy surface scan for the key dihedral angles in this compound. This allows for the location of energy minima corresponding to stable conformers and the transition states that separate them.

Stereoelectronic effects also play a crucial role in determining conformational stability. These effects arise from the interaction of electron orbitals. In this compound, several stereoelectronic interactions are of interest:

The Gauche Effect: The relative orientation of the methoxy (B1213986) group on the pyrrolidine (B122466) ring and the nitrogen lone pair, as well as the orientation of the hydroxyl group and the nitrogen atom in the ethanolamine side chain, can be influenced by the gauche effect. stackexchange.comwikipedia.org This effect often leads to a preference for a gauche conformation (a dihedral angle of approximately 60°) over an anti conformation (180°), contrary to what would be expected from steric hindrance alone. wikipedia.orgchemistrysteps.com This preference is often attributed to hyperconjugative interactions. wikipedia.org

Hyperconjugation: This involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ). For instance, a σ(C-H) orbital on a carbon adjacent to the oxygen atom of the methoxy group could donate electron density to the σ(C-O) orbital. The strength of this interaction is highly dependent on the dihedral angle between the orbitals, and it can stabilize certain puckered conformations of the pyrrolidine ring.

An illustrative table of the relative energies of different conformers, as would be calculated by a DFT method (e.g., B3LYP/6-31G*), is presented below.

| Conformer | Pyrrolidine Pucker | N-C-C-O Dihedral Angle (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|---|

| 1 | C3-exo | -65.2 | 0.00 | 45.2 |

| 2 | C2-endo | 178.5 | 0.85 | 15.5 |

| 3 | C3-exo | 175.4 | 0.50 | 25.8 |

| 4 | C2-endo | -68.9 | 0.92 | 13.5 |

This table contains hypothetical data for illustrative purposes.

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations can provide valuable insights into the reactivity of this compound. Frontier Molecular Orbital (FMO) theory is a key concept in this regard. nih.govsapub.org It posits that chemical reactions are often governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

HOMO: The energy and spatial distribution of the HOMO indicate the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is likely to have significant contributions from the nitrogen lone pair and the oxygen atoms of the methoxy and hydroxyl groups.

LUMO: The energy and distribution of the LUMO indicate the molecule's ability to act as an electrophile or electron acceptor. The LUMO is likely to be distributed around the C-O and C-N antibonding orbitals.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability, while a small gap suggests higher reactivity.

Fukui functions provide a more detailed picture of reactivity by identifying the specific atoms in a molecule that are most susceptible to nucleophilic or electrophilic attack. wikipedia.org These functions are derived from the change in electron density as an electron is added to or removed from the molecule.

f+(r): Indicates the propensity of a site to undergo a nucleophilic attack.

f-(r): Indicates the propensity of a site to undergo an electrophilic attack.

f0(r): Indicates the propensity of a site to undergo a radical attack.

By calculating these indices for each atom in this compound, one can predict, for example, that the nitrogen atom is a likely site for electrophilic attack (e.g., protonation or alkylation), while the hydrogen of the hydroxyl group might be susceptible to deprotonation by a base.

Below is a hypothetical table of condensed Fukui indices for selected atoms in the molecule.

| Atom | f+ | f- | f0 |

|---|---|---|---|

| N1 | 0.085 | 0.254 | 0.170 |

| O(methoxy) | 0.091 | 0.189 | 0.140 |

| O(hydroxyl) | 0.112 | 0.215 | 0.164 |

| C(hydroxyl) | 0.153 | 0.056 | 0.105 |

This table contains hypothetical data for illustrative purposes.

Molecular Modeling of Ligand-Metal Interactions

The presence of nitrogen and oxygen atoms with lone pairs of electrons makes this compound a potential bidentate or tridentate ligand for metal ions. alfa-chemistry.comresearchgate.net Molecular modeling can be used to study how this molecule coordinates with different metals and to understand the structure and stability of the resulting metal complexes. arxiv.orgcalvin.edu

DFT calculations can be employed to optimize the geometry of the metal-ligand complex. This would involve exploring different coordination modes, such as the nitrogen and the hydroxyl oxygen binding to the metal to form a stable five-membered chelate ring. The methoxy group could also potentially coordinate to the metal, depending on the metal's size, charge, and coordination preferences.

These calculations can provide key information about the ligand-metal interaction:

Binding Energy: The strength of the interaction between the ligand and the metal ion.

Bond Lengths and Angles: The geometry of the coordination sphere around the metal.

Chirality Transfer: As this compound is a chiral ligand, its coordination to an octahedral metal center can induce a specific chirality (Δ or Λ) at the metal center, leading to the formation of specific diastereomers. nih.gov

A hypothetical table summarizing the calculated binding energies for the ligand with different metal ions is shown below.

| Metal Ion | Coordination Mode | Binding Energy (kcal/mol) |

|---|---|---|

| Cu(II) | N, O(hydroxyl) | -45.8 |

| Zn(II) | N, O(hydroxyl) | -38.2 |

| Ni(II) | N, O(hydroxyl) | -42.5 |

| Cu(II) | N, O(hydroxyl), O(methoxy) | -51.3 |

This table contains hypothetical data for illustrative purposes.

Prediction of Spectroscopic Signatures

Computational chemistry can accurately predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data and confirming the structure of synthesized compounds.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. nih.gov These can then be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra by referencing them to a standard compound like tetramethylsilane (TMS). By calculating the NMR spectra for each of the low-energy conformers identified in the conformational analysis and then averaging them based on their Boltzmann populations, a theoretical spectrum that can be directly compared to experimental results can be generated. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by performing a vibrational frequency analysis on the optimized geometry of the molecule. researchgate.net This calculation yields the frequencies of the normal modes of vibration and their corresponding intensities. These frequencies correspond to the absorption bands in an IR spectrum. Comparing the calculated spectrum with an experimental one can help in assigning the observed bands to specific molecular motions, such as C-H stretches, O-H bends, or C-O stretches.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule. nih.gov This allows for the calculation of the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum and the corresponding oscillator strengths, which are related to the intensity of the absorption.

A hypothetical table of predicted ¹³C NMR chemical shifts for the lowest energy conformer is provided below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C(pyrrolidine, adjacent to N) | 58.2 |

| C(pyrrolidine, with OCH₃) | 78.5 |

| C(ethanol, adjacent to N) | 60.1 |

| C(ethanol, with OH) | 65.4 |

| C(methoxy) | 56.3 |

This table contains hypothetical data for illustrative purposes.

Analytical Methodologies for Stereochemical Purity and Enantiomeric Excess Determination

Chiral Chromatography Techniques (HPLC, GC)

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for chiral separations by using a chiral stationary phase (CSP). The principle lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP, leading to different retention times.

For a compound like (R)-2-(3-Methoxypyrrolidin-1-yl)ethanol, which possesses a secondary alcohol and a tertiary amine, a variety of CSPs could be applicable. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are widely used for their broad applicability.

Table 1: Illustrative Chiral HPLC and GC Parameters for Similar Compounds

| Parameter | Chiral HPLC | Chiral GC |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Cyclodextrin-based (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin) |

| Mobile Phase/Carrier Gas | n-Hexane/Isopropanol | Helium or Hydrogen |

| Detector | UV-Vis or Mass Spectrometry (MS) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Typical Elution Order | Dependent on specific analyte-CSP interaction | Dependent on specific analyte-CSP interaction |

Note: The data in this table is illustrative for chiral separation of similar compounds and does not represent experimentally verified data for this compound due to the absence of specific literature.

NMR Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess by employing chiral shift reagents (CSRs) or chiral solvating agents (CSAs). These agents are themselves enantiomerically pure and interact with the enantiomers of the analyte to form transient diastereomeric complexes. This interaction results in different magnetic environments for the corresponding nuclei of the two enantiomers, leading to separate signals in the NMR spectrum.

Lanthanide-based CSRs, such as complexes of europium or praseodymium with chiral ligands, are often used. The paramagnetic nature of the lanthanide ion induces significant chemical shift differences between the signals of the two enantiomers. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio.

Table 2: Potential Chiral Shift Reagents for NMR Analysis

| Chiral Shift Reagent Type | Example | Mechanism of Action |

| Lanthanide-based CSR | Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) | Forms diastereomeric complexes, inducing chemical shift differences. |

| Chiral Solvating Agent | (R)-(-)-1,1'-Bi-2-naphthol (BINOL) | Forms diastereomeric solvates through hydrogen bonding and other interactions. |

Note: This table presents potential reagents based on general principles of chiral NMR analysis; specific application to this compound would require experimental validation.

Optical Rotation Measurements for Stereochemical Assignment

Optical rotation is a fundamental property of chiral substances. When plane-polarized light is passed through a solution of a pure enantiomer, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the compound, its concentration, the path length of the light, the solvent, and the temperature. The specific rotation, [α], is a standardized measure of this property.

The (R) or (S) designation of an enantiomer is based on the Cahn-Ingold-Prelog priority rules and does not directly correlate with the direction of optical rotation (dextrorotatory, (+), or levorotatory, (-)). However, once the absolute configuration of an enantiomer has been determined and its specific rotation measured, this value can be used for routine quality control to confirm the stereochemical identity of subsequent batches. A racemic mixture (a 50:50 mixture of both enantiomers) will exhibit no optical rotation.

X-ray Crystallography for Absolute Configuration Determination (if applicable to derivatives)

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of the atoms.

For a chiral molecule, performing X-ray crystallography on a derivative containing a heavy atom (anomalous dispersion) allows for the unambiguous determination of the absolute stereochemistry. While obtaining a suitable single crystal of the parent compound, this compound, might be challenging, forming a crystalline derivative (e.g., a salt with a chiral acid or a derivative of the hydroxyl group) can facilitate this analysis. The determined absolute configuration of the derivative can then be related back to the parent compound.

Future Research Directions and Unexplored Academic Avenues

Novel Synthetic Routes to Access Derivatives

The development of new synthetic methods to access derivatives of (R)-2-(3-Methoxypyrrolidin-1-yl)ethanol is a promising area of research. While methods for the synthesis of substituted chiral pyrrolidines exist, the exploration of novel, more efficient, and stereoselective routes to functionalized derivatives of this specific compound remains an open field. mdpi.comnih.gov Future research could focus on the development of catalytic systems that allow for the direct and controlled introduction of various functional groups onto the pyrrolidine (B122466) ring or the ethanol (B145695) side chain.

Recent advances in iridium-catalyzed reductive azomethine ylide generation from tertiary amides and lactams present a potential strategy for the synthesis of structurally complex pyrrolidines. nih.gov The application of such methods to precursors of this compound could provide access to a diverse library of derivatives with unique stereochemical arrangements. Furthermore, the synthesis of fluorinated analogues, such as 3-pyrroline (B95000) aminals, could lead to derivatives with altered electronic properties and potentially novel applications. bldpharm.comnih.gov

A key area for investigation would be the development of synthetic pathways that are both scalable and utilize readily available starting materials, thereby enhancing the accessibility of these chiral building blocks for broader applications. researchgate.net

Expansion of Chiral Ligand Applications

The structural characteristics of this compound, namely the presence of a chiral center, a secondary amine, and a hydroxyl group, make it an attractive candidate for use as a chiral ligand in asymmetric catalysis. While chiral pyrrolidines are well-established as effective ligands in a variety of reactions, the specific applications of this methoxy-substituted derivative are not yet fully explored. organic-chemistry.orgnih.gov

Future research could investigate the performance of this compound and its derivatives as ligands in a wide range of metal-catalyzed and organocatalytic reactions. This includes, but is not limited to, asymmetric Michael additions, cycloaddition reactions, and C-H functionalization reactions. organic-chemistry.org The development of custom-made catalysts based on this scaffold could lead to high enantio- and diastereoselectivity in the synthesis of valuable chiral molecules.

The synthesis of chiral 1,2-amino alcohols is another area where ligands derived from this compound could prove beneficial. The modular nature of this compound would allow for the systematic tuning of the ligand's steric and electronic properties to optimize catalytic activity and selectivity for specific transformations.

Mechanistic Elucidation of Complex Catalytic Systems

A deep understanding of the reaction mechanisms is crucial for the rational design of more efficient catalysts. For catalytic systems employing this compound or its derivatives as chiral ligands, detailed mechanistic studies are a vital area for future research.

Experimental mechanistic studies, such as the isolation and characterization of catalytic intermediates, would provide valuable corroboration for computational models. mdpi.com A combination of computational and experimental approaches will be key to unraveling the intricacies of these complex catalytic systems and will pave the way for the development of next-generation catalysts.

Integration into Flow Chemistry and Continuous Processing

The integration of chiral catalysts into continuous flow processes offers significant advantages in terms of efficiency, scalability, and safety. The development of immobilized versions of this compound-based catalysts is a key area for future research.

Polymer-supported chiral pyrrolidine catalysts have already demonstrated their utility in continuous-flow systems for asymmetric reactions. Future work could focus on developing robust and recyclable polymer-supported catalysts derived from this compound. This would involve optimizing the linker and the support material to ensure high catalytic activity and stability over extended periods of operation.

The construction of chiral pyrrolidine libraries using rapid and scalable continuous flow protocols is another exciting avenue. researchgate.net This would enable the high-throughput screening of a wide range of derivatives for various catalytic applications, accelerating the discovery of optimal catalysts. A telescoped continuous flow process could also be developed for the multi-step synthesis of valuable chiral intermediates.

Role in Supramolecular Chemistry and Self-Assembly

The presence of hydrogen bond donors (hydroxyl group) and acceptors (methoxy and amino groups) in this compound suggests its potential to participate in the formation of ordered supramolecular structures through self-assembly. This is a largely unexplored area of research for this specific compound.

Future investigations could explore the ability of this compound and its derivatives to form well-defined supramolecular assemblies in the solid state and in solution. Techniques such as single-crystal X-ray diffraction could be employed to study the intermolecular interactions, such as hydrogen bonding, that govern the packing of these molecules in the crystalline state.

The concept of alternating asymmetric self-induction, which has been observed in functionalized pyrrolidine oligomers, could also be relevant. Research could be directed towards synthesizing oligomers or polymers incorporating the this compound motif and studying their folding and self-assembly behavior. Understanding these principles could lead to the design of novel functional materials with controlled architectures.

Theoretical Predictions of Undiscovered Reactivity

Computational chemistry offers a powerful tool for predicting new and undiscovered reactivity of molecules like this compound, both as a reactant and as a catalyst. The use of computational modeling can guide experimental efforts by identifying promising reaction pathways and predicting the properties of yet-to-be-synthesized derivatives.

Future research could utilize advanced computational methods, such as high-level ab initio calculations and machine learning algorithms, to explore the potential energy surfaces of reactions involving this chiral pyrrolidine. This could lead to the discovery of novel catalytic reactions or unexpected reaction outcomes.

Theoretical studies can also be used to design new derivatives of this compound with tailored electronic and steric properties to achieve specific catalytic functions. By predicting the impact of different substituents on the catalyst's performance, computational models can accelerate the development of highly effective and selective catalysts for a wide range of chemical transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.